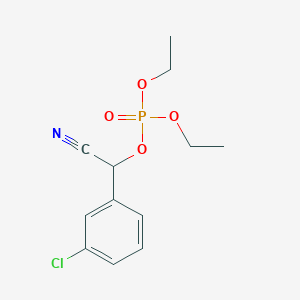
(3-Chlorophenyl)(cyano)methyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)(cyano)methyl diethyl phosphate is a chemical compound with the molecular formula C6H12NO3P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its clear, colorless to light yellow liquid form and is soluble in chloroform and slightly soluble in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(cyano)methyl diethyl phosphate involves multiple steps. One common method includes the reaction of chloromethyl cyanide with diethyl phosphite in the presence of a base. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process includes the careful control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(cyano)methyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives .
Scientific Research Applications
(3-Chlorophenyl)(cyano)methyl diethyl phosphate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(cyano)methyl diethyl phosphate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The cyano group plays a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl cyanomethylphosphonate
- Diethyl phosphite
- Chloromethyl cyanide
Uniqueness
(3-Chlorophenyl)(cyano)methyl diethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
921627-21-6 |
|---|---|
Molecular Formula |
C12H15ClNO4P |
Molecular Weight |
303.68 g/mol |
IUPAC Name |
[(3-chlorophenyl)-cyanomethyl] diethyl phosphate |
InChI |
InChI=1S/C12H15ClNO4P/c1-3-16-19(15,17-4-2)18-12(9-14)10-6-5-7-11(13)8-10/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
RZSOOAWUOBSJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C#N)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















